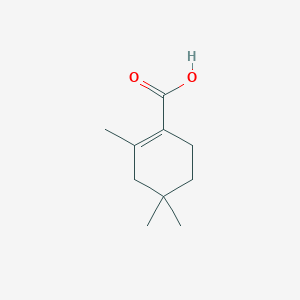

2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid

説明

2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the family of cyclohexene carboxylic acids, which are characterized by a cyclohexene ring—a six-membered ring containing one double bond—and a carboxylic acid functional group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related cyclohexene compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved from benzaldehyde, indicating that aldehydes can be used as starting materials for such compounds . Similarly, the synthesis of 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide suggests that carboxamides can be precursors for cyclohexene derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is influenced by the substituents on the cyclohexene ring. The presence of a carboxylic acid group, as in 1-Methylcyclohexanecarboxylic acid, affects the reactivity and the physical properties of the molecule . The structure of this compound would similarly be influenced by the trimethyl groups and the carboxylic acid, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions. For example, the acid-catalyzed rearrangement of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one leads to different cyclopentenone derivatives . This indicates that acid-catalyzed reactions could be a pathway for transforming the structure of cyclohexene carboxylic acids. The reaction of 1-(Trimethoxymethyl) cyclohexene with sodium hydride and N-methylaniline results in a mixture of products, showcasing the reactivity of such compounds with bases and nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene carboxylic acids are determined by their molecular structure. The presence of a carboxylic acid group generally increases the acidity and polarity of the molecule, which can affect its solubility and boiling point. The crystal structure of e,e-trans-Cyclohexane-1,4-dicarboxylic acid forms isolated trimers connected by hydrogen bonds, which could imply that this compound may also form specific supramolecular structures depending on its substituents . The trimethyl groups in the compound of interest would likely make it more hydrophobic compared to its less substituted analogs.

科学的研究の応用

Catalytic Oxidation in Chemical Synthesis

Recent advances in the field of catalytic oxidation highlight the importance of cyclohexene derivatives, including 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid, in the chemical industry. These compounds serve as key intermediates for various oxidation states and functional groups, leading to a broad range of industrial chemicals. The controllable and selective catalytic oxidation of cyclohexene, aimed at yielding targeted products, is a significant area of research due to its synthetic value for both academic and industrial applications. This area of study focuses on optimizing reaction conditions to achieve high selectivity and yield, making it a critical aspect of chemical synthesis and material science (Cao et al., 2018).

Bioactive Compound Studies

In the realm of biomedical research, derivatives of cyclohexene, similar to this compound, are explored for their therapeutic potentials. For instance, cyclohexenonic long-chain fatty alcohol has been investigated for its ability to reverse diabetes-induced complications in rat models, showcasing the relevance of such compounds in developing treatments for chronic conditions. These studies aim to understand the molecular mechanisms by which these compounds exert their effects, potentially leading to new drug discoveries and therapeutic strategies (Saito et al., 2007).

Metabolic Pathway Elucidation

Understanding the metabolism of compounds like this compound is crucial in pharmaceutical sciences and toxicology. Research in this area involves identifying metabolic pathways, metabolites, and the impact of these compounds on biological systems. This knowledge is essential for drug development, safety assessments, and therapeutic efficacy evaluations. Studies on the metabolism of similar compounds provide insights into enzymatic reactions, biotransformation processes, and interaction with biological targets, contributing to the advancement of pharmacology and toxicology fields (Kanai et al., 1973).

Safety and Hazards

The safety information for 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

2,4,4-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-6-10(2,3)5-4-8(7)9(11)12/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWEINCKYNWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454953 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18088-97-6 | |

| Record name | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)